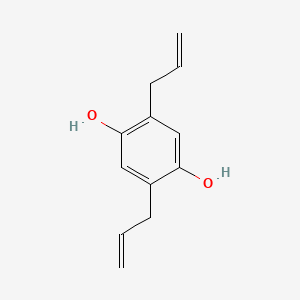![molecular formula C12H10Cl2N2O2S B14001768 Bis[4-amino-2-chlorophenyl]sulfone CAS No. 35880-73-0](/img/structure/B14001768.png)
Bis[4-amino-2-chlorophenyl]sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-amino-2-chlorophenyl]sulfone is a chemical compound with significant applications in various fields. It is known for its stability and unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-amino-2-chlorophenyl]sulfone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as recrystallization and solvent extraction to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-amino-2-chlorophenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The amino and chloro groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted aromatic compounds .
Applications De Recherche Scientifique
Bis[4-amino-2-chlorophenyl]sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers and other industrial materials
Mécanisme D'action
The mechanism of action of Bis[4-amino-2-chlorophenyl]sulfone involves its interaction with specific molecular targets. It can inhibit certain enzymes and pathways, leading to its observed effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[4-chlorophenyl]sulfone
- Bis[4-hydroxyphenyl]sulfone
- 4,4’-Dichlorodiphenyl sulfone
Uniqueness
Bis[4-amino-2-chlorophenyl]sulfone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its amino and chloro groups provide versatility in chemical synthesis and potential for various applications .
Propriétés
Numéro CAS |
35880-73-0 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O2S |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
4-(4-amino-2-chlorophenyl)sulfonyl-3-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-5-7(15)1-3-11(9)19(17,18)12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
Clé InChI |
BNCFLKMOWWGLCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)C2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)



![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)


![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

